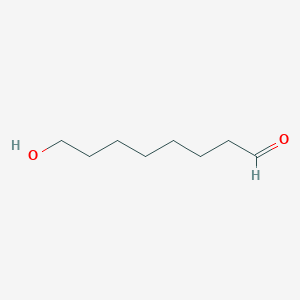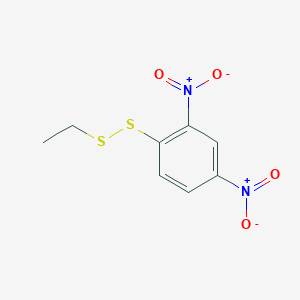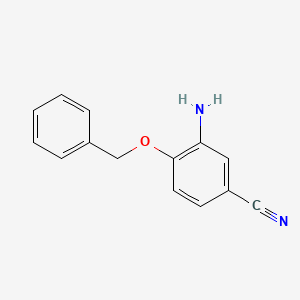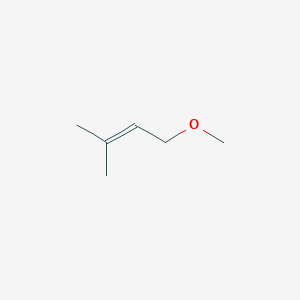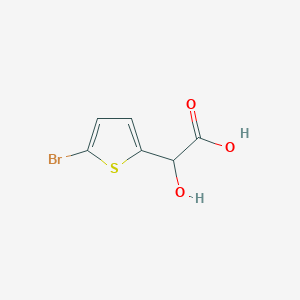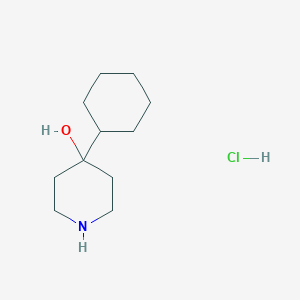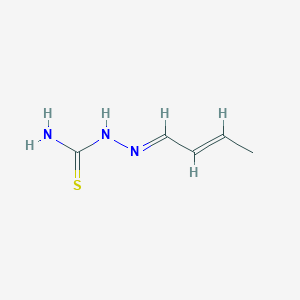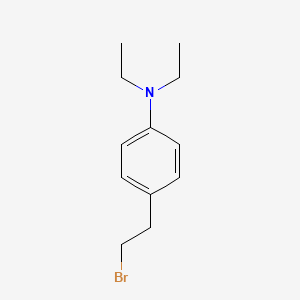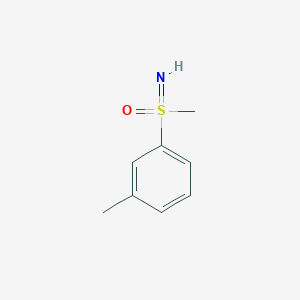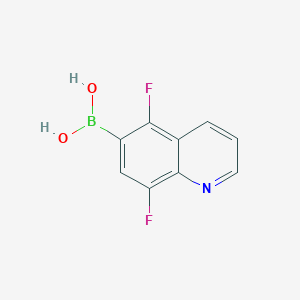
(5,8-二氟喹啉-6-基)硼酸
描述
(5,8-Difluoroquinolin-6-yl)boronic acid is a boronic acid derivative with the molecular formula C9H6BF2NO2. It is a compound of interest in various fields of chemistry due to its unique structure, which includes a quinoline ring substituted with fluorine atoms and a boronic acid group.
科学研究应用
(5,8-Difluoroquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets possessing polyhydroxy motifs .
Mode of Action
The mode of action of (5,8-Difluoroquinolin-6-yl)boronic acid is likely related to its boronic acid moiety. Boronic acids can form reversible covalent bonds with 1,2- and 1,3-diols, which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .
Biochemical Pathways
Boronic acids are known to be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids participate in transmetalation, a process where they transfer their organic groups to palladium .
Pharmacokinetics
It’s known that the main mechanism by which boronic acids are metabolized is deboronation, yielding boric acid . Boric acid has low toxicity in humans .
Result of Action
The ability of boronic acids to form reversible covalent bonds with diols allows them to interact with various biological targets, potentially leading to various biochemical effects .
Action Environment
The action of (5,8-Difluoroquinolin-6-yl)boronic acid, like other boronic acids, can be influenced by environmental factors. For instance, the success of SM coupling, a reaction involving boronic acids, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,8-Difluoroquinolin-6-yl)boronic acid typically involves the functionalization of a quinoline derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, where a quinoline derivative is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of (5,8-Difluoroquinolin-6-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvents, are increasingly being adopted to minimize environmental impact .
化学反应分析
Types of Reactions
(5,8-Difluoroquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydroquinoline derivatives.
Substitution: Quinoline derivatives with various functional groups.
相似化合物的比较
Similar Compounds
Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Fluoroquinolines: Quinoline derivatives with fluorine atoms, known for their antibacterial activity.
Boronic Acids: Compounds containing a boronic acid group, widely used in organic synthesis .
Uniqueness
(5,8-Difluoroquinolin-6-yl)boronic acid is unique due to the presence of both fluorine atoms and a boronic acid group on the quinoline ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound in various research fields .
属性
IUPAC Name |
(5,8-difluoroquinolin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF2NO2/c11-7-4-6(10(14)15)8(12)5-2-1-3-13-9(5)7/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWGLEHRZWWUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C2C(=C1F)C=CC=N2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255512 | |
| Record name | Boronic acid, B-(5,8-difluoro-6-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260683-50-7 | |
| Record name | Boronic acid, B-(5,8-difluoro-6-quinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2260683-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(5,8-difluoro-6-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-[(E)-2-Anilinoethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;bromide](/img/structure/B1654315.png)
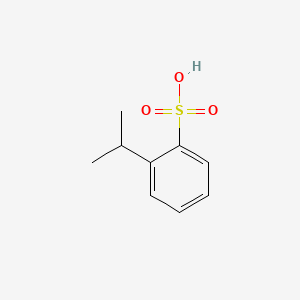
![ethyl 2-[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenoxy]acetate](/img/structure/B1654319.png)
![Benzyl N-[(benzyloxy)carbonyl]glycylglycylprolinate](/img/structure/B1654320.png)
